molecular formula C19H24N4O2S B5524837 1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B5524837
M. Wt: 372.5 g/mol
InChI Key: FXGGKVZNKOMJDL-UHFFFAOYSA-N
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Description

The compound “1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide” is a chemical compound with potential biological activity . It is known by the registry number ZINC000091536220 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound that contains both sulfur and nitrogen . The compound also contains a piperidinecarboxamide group and a pyridinylmethyl group .

Scientific Research Applications

Synthesis and Chemical Characterization

This compound is synthesized through various chemical reactions involving piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showcasing its versatility in chemical synthesis. The synthesis process involves cyclization, treatment with phenyl isothiocyanate, and reactions with hydrazonoyl chlorides, leading to compounds with significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antimicrobial and Antituberculosis Activity

A variant of this compound, through molecular hybridization, has shown promise as a novel Mycobacterium tuberculosis GyrB inhibitor. The compound's design and synthesis from aryl thioamides illustrate its potential in combating tuberculosis, demonstrating significant activity in vitro assays against Mycobacterium smegmatis and Mycobacterium tuberculosis, without showing cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Antiviral and Fungicidal Applications

The structural characterization and synthesis of similar compounds have indicated good fungicidal and antiviral activities, particularly against tobacco mosaic virus. The presence of specific structural features contributes to their biological activity, offering a pathway to developing antiviral and fungicidal agents (Li et al., 2015).

Cancer Research

In the context of cancer research, benzothiazolopyridine compounds have been synthesized and evaluated for their interactions with estrogen and progesterone receptors, which are vital in breast cancer's progression. The compounds were subjected to molecular docking studies to predict their activity against these receptors, showing favorable interactions. This suggests potential applications in cancer treatment by modulating receptor activity (Shirani et al., 2021).

Future Directions

The future directions for research on this compound could involve further investigation into its biological activity and potential therapeutic uses. Some compounds with similar structures have shown promise in inhibiting the proliferation of certain cancer cells .

properties

IUPAC Name

1-(2-propyl-1,3-thiazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-2-5-17-22-16(13-26-17)19(25)23-10-7-14(8-11-23)18(24)21-12-15-6-3-4-9-20-15/h3-4,6,9,13-14H,2,5,7-8,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGGKVZNKOMJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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